molecular formula C11H11N3O2 B12637127 4-(1H-1,2,3-Triazole-1-yl)benzoic acid ethyl ester

4-(1H-1,2,3-Triazole-1-yl)benzoic acid ethyl ester

Cat. No.: B12637127
M. Wt: 217.22 g/mol
InChI Key: YPSZWLJVYWPZGN-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-Triazole-1-yl)benzoic acid ethyl ester is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-Triazole-1-yl)benzoic acid ethyl ester typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst, such as copper(I) iodide (CuI), and a ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), in a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3-Triazole-1-yl)benzoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form triazole N-oxides.

    Reduction: Reduction of the ester group to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions at the triazole ring or the benzene ring.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-Triazole-1-yl)benzoic acid ethyl ester depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or proteins. For example, triazole derivatives are known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in the treatment of neurodegenerative diseases like Alzheimer’s .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-1,2,3-Triazole-1-yl)benzoic acid ethyl ester is unique due to its specific triazole ring and ester functional group, which confer distinct chemical reactivity and biological activity. Its ability to undergo “click” reactions efficiently makes it a valuable building block in synthetic chemistry .

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 4-(triazol-1-yl)benzoate

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)9-3-5-10(6-4-9)14-8-7-12-13-14/h3-8H,2H2,1H3

InChI Key

YPSZWLJVYWPZGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=CN=N2

Origin of Product

United States

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